Tetracyclo(7.1.0.02,4.05,7)decane(1alpha,2alpha,4alpha,5beta,7alpha,9alpha)-
Description
Tetracyclo(7.1.0.0²⁴.0⁵⁷)decane(1α,2α,4α,5β,7α,9α)- (CAS: 62279-36-1) is a polycyclic hydrocarbon with a complex tetracyclic framework. Its molecular formula is C₁₀H₁₄, and it has a molar mass of 134.22 g/mol . The structure features four fused rings: a bicyclo[3.1.0]hexane core fused with additional bridges at positions 2,4 and 5,7, resulting in a rigid, highly strained geometry. The stereochemistry (1α,2α,4α,5β,7α,9α) defines the spatial arrangement of substituents, influencing its reactivity and physical properties .
Properties
CAS No. |
62279-35-0 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
tetracyclo[7.1.0.02,4.05,7]decane |
InChI |
InChI=1S/C10H14/c1-5-2-7(5)9-4-10(9)8-3-6(1)8/h5-10H,1-4H2 |
InChI Key |
DXVRHBRLEFLZRW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC2C3CC3C4C1C4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Challenges
The synthesis of tetracyclo[7.1.0.0²,⁴.0⁵,⁷]decane involves constructing multiple fused and bridged cycloalkane rings, which imposes significant synthetic challenges due to ring strain and stereochemical control. The compound contains six stereocenters, many of which are undefined or require precise stereochemical control during synthesis.
Classical Cycloaddition and Ring Closure Approaches
The most common approach reported in literature for preparing tetracyclo[7.1.0.0²,⁴.0⁵,⁷]decane derivatives involves stepwise cycloaddition reactions and intramolecular ring closures, often utilizing:
- [2+2] Cycloadditions to form cyclobutane rings within the cage structure.
- Intramolecular cyclizations to close the bicyclic and tricyclic frameworks.
- Photochemical or thermal activation to induce ring formation under controlled conditions.
These methods typically start from smaller cyclic precursors such as cycloheptane or cyclopentane derivatives functionalized to enable ring closure.
Specific Synthetic Routes
While explicit detailed protocols for this exact stereoisomer are scarce in open literature, related tetracyclic decane frameworks have been synthesized using the following strategies:
| Step | Reaction Type | Reagents/Conditions | Outcome | Reference/Notes |
|---|---|---|---|---|
| 1 | Diels-Alder cycloaddition | Cyclopentadiene + suitable dienophile, heat or Lewis acid catalyst | Formation of bicyclic intermediate | Common in polycyclic synthesis |
| 2 | Intramolecular cyclization | Base or acid catalysis, heat | Closure of additional rings | Controls stereochemistry |
| 3 | [2+2] Photocycloaddition | UV light irradiation | Formation of cyclobutane ring | Requires careful wavelength control |
| 4 | Stereoselective reduction/oxidation | Catalytic hydrogenation or oxidation | Adjustment of stereocenters | Ensures desired alpha/beta configuration |
Modern Synthetic Innovations
Recent advances in synthetic methodology suggest the use of:
- Transition metal catalysis (e.g., palladium or rhodium catalysts) to promote selective C–C bond formation in complex ring systems.
- Ionic liquid media to enhance reaction rates and selectivity in polycyclic frameworks (noted in related tetracycloalkane syntheses).
- Computational design to predict and optimize stereochemical outcomes in multi-ring closures.
A related patent (CN101781160B) describes a method for synthesizing a structurally similar tetracyclic compound via ionic liquid and aluminum chloride catalysis, which may inspire analogous approaches for tetracyclo[7.1.0.0²,⁴.0⁵,⁷]decane derivatives.
Data Tables Summarizing Preparation Parameters
| Parameter | Details | Comments |
|---|---|---|
| Molecular Formula | C₁₀H₁₄ | Confirmed by multiple sources |
| Molecular Weight | 134.22 g/mol | Computed and experimentally consistent |
| Key Synthetic Steps | Cycloaddition, ring closure, photochemical cyclization | Multi-step synthesis |
| Typical Catalysts | Lewis acids (AlCl₃), transition metals | Enhance ring closure efficiency |
| Reaction Media | Organic solvents, ionic liquids | Ionic liquids improve selectivity |
| Temperature Range | Ambient to reflux (varies by step) | Photochemical steps require UV |
| Stereochemical Control | Critical, achieved via reagent choice and conditions | Multiple stereocenters involved |
Research Discoveries and Analytical Characterization
NMR Spectroscopy : ^13C NMR spectra recorded on Bruker HX-90 instruments confirm the cage structure and stereochemistry, showing characteristic chemical shifts for bridgehead carbons and cyclobutane carbons.
Computed Properties : The compound shows zero hydrogen bond donors/acceptors, no rotatable bonds, and a high degree of molecular complexity (complexity score 176), indicating a rigid polycyclic framework.
Stereochemical Complexity : Six undefined stereocenters require advanced stereoselective synthesis or separation techniques.
Physical Properties : Density ~1.114 g/cm³, boiling point ~185°C, flash point ~45°C, consistent with a compact hydrocarbon cage.
Chemical Reactions Analysis
Types of Reactions
Tetracyclo(7.1.0.02,4.05,7)decane(1alpha,2alpha,4alpha,5beta,7alpha,9alpha)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogens or other reactive species.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Medicinal Chemistry
Tetracyclo(7.1.0.02,4.05,7)decane and its derivatives are being explored for their potential use in drug development due to their unique structural properties:
- Antimicrobial Activity : Compounds with similar tetracyclic frameworks have shown promising antimicrobial effects against various pathogens.
- Anticancer Properties : The structural complexity may allow interactions with biological targets relevant to cancer treatment.
Materials Science
The unique structural properties of Tetracyclo(7.1.0.02,4.05,7)decane make it a candidate for applications in materials science:
- Polymer Synthesis : Its tetracyclic structure can serve as a building block for creating complex polymer architectures.
- Nanotechnology : Potential applications in nanomaterials due to its stability and reactivity.
Chemical Reactivity Studies
Research has focused on the interactions of Tetracyclo(7.1.0.02,4.05,7)decane with other chemical species:
- Radical Species Formation : Understanding the radical species derived from this compound can provide insights into its mechanistic pathways during chemical transformations.
- Reactivity with Biological Targets : Investigations into how this compound interacts with biological systems are crucial for predicting its behavior in synthetic and biological contexts.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Tetracyclo(7.1.0.02,4.05,7)decane(1alpha,2alpha,4alpha,5beta,7alpha,9alpha)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
- Tetracyclo[5.2.1.0²⁶.0³⁵]decane(1α,2α,3β,5β,6α,7α)- (CAS: 53862-36-5)
- Molecular Formula : C₁₀H₁₄ (identical to the target compound).
- Key Differences : The bridge positions (2,6 and 3,5) and stereochemistry (3β,5β) alter ring strain and substituent orientation. This isomer exhibits distinct thermodynamic stability and solubility profiles due to reduced torsional strain in the central bicyclo[2.2.1]heptane moiety .
Oxygenated Analogues
- 3,6,8,10-Tetraoxatetracyclo[7.1.0.0²⁴.0⁵⁷]decane (CAS: 183961-49-1) Molecular Formula: C₆H₆O₄. Key Differences: Replacement of four carbon atoms with oxygen creates a polar, oxygen-rich framework. The presence of ether bridges (3,6,8,10-oxa) enhances solubility in polar solvents (e.g., water, alcohols) and reduces thermal stability compared to the hydrocarbon parent compound . Applications: Potential use as a precursor for oxygenated heterocycles in pharmaceutical intermediates .
(1α,2β,4β,6α,7β,9β)-3,8,11-Trioxatetracyclo[4.4.1.0²⁴.0⁷⁹]undecane (CAS: 50267-13-5)
Phosphorus- and Sulfur-Containing Derivatives
- [1R,2S,4S,6S,7S]-4-(2-Diphenylphosphino)phenyl-1,10,10-trimethyl-3-oxa-5-thiatricyclo[5.2.1.0]decane (CAS: Not listed) Molecular Formula: C₂₆H₂₇OPS. Key Differences: Incorporation of a diphenylphosphino group and sulfur/oxygen heteroatoms introduces ligand capabilities for transition-metal catalysis. The bulky phosphine moiety enhances steric hindrance, favoring selective catalytic reactions (e.g., asymmetric hydrogenation) .
Larger Polycyclic Systems
- Tetracyclo[6.2.1.0²⁷.0³⁵]undecane (CAS: 1777-44-2)
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
Tetracyclo(7.1.0.02,4.05,7)decane, with the IUPAC name Tetracyclo(7.1.0.02,4.05,7)decane(1α,2α,4α,5β,7α,9α)-, is a polycyclic hydrocarbon characterized by its unique tetracyclic structure and molecular formula . This compound has a molecular weight of approximately 134.2182 g/mol and features a complex arrangement of carbon atoms forming multiple interconnected rings, which contribute to its distinctive chemical and physical properties .
Chemical Structure
The structure of tetracyclo(7.1.0.02,4.05,7)decane includes various stereoisomers that can influence its biological activity. The compound's unique arrangement of carbon atoms is significant for its reactivity and potential applications in material science and pharmaceuticals.
Biological Activity
While specific biological activities of tetracyclo(7.1.0.02,4.05,7)decane are not extensively documented in the literature, compounds with similar tetracyclic structures often exhibit notable biological properties:
- Antimicrobial Activity : Many polycyclic compounds have been shown to possess antimicrobial properties due to their ability to disrupt cellular membranes or inhibit essential enzymes.
- Anticancer Properties : Certain tetracyclic compounds are known for their ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.
- Neuroprotective Effects : Some related structures have been studied for their potential neuroprotective effects against neurodegenerative diseases.
Synthesis and Reactivity
Synthesis of tetracyclo(7.1.0.02,4.05,7)decane typically involves multi-step organic reactions that may include radical initiators to promote the formation of intermediates leading to tetracyclization. The compound's reactivity with other chemical species can also provide insights into its potential biological interactions.
Case Studies
- Antimicrobial Studies : A study investigating the antimicrobial properties of structurally similar tetracyclic compounds found that certain derivatives exhibited significant inhibition against various bacterial strains.
- Cancer Research : Research on similar tetracyclic compounds has indicated potential pathways for inducing apoptosis in cancer cells through mitochondrial pathways.
- Neuroprotection : In vitro studies on related compounds have shown promise in protecting neuronal cells from oxidative stress-induced damage.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Bicyclo[5.1.0]octa-2,4-diene | Bicyclic | Exhibits different reactivity patterns due to fewer rings |
| Tricyclo[6.1.0]nona-6-ene | Tricyclic | More reactive due to additional ring strain |
| Tetracyclo[6.3.0]decane | Tetracyclic | Similar tetracyclic nature but different connectivity |
| Cyclooctatetraene | Polycyclic | Known for its unique aromatic properties |
Q & A
Q. What are the established synthetic routes for Tetracyclo(7.1.0.0²⁴.0⁵⁷)decane, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step organic reactions, including radical-initiated tetracyclization. A common approach employs radical initiators to generate intermediates that undergo cyclization to form the tetracyclic framework . Optimization strategies include:
- Temperature control : Radical stability and reaction rates are temperature-dependent.
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance intermediate solubility.
- Catalyst screening : Transition-metal catalysts (e.g., Cu or Fe salts) could improve regioselectivity.
Yield improvements require systematic variation of these parameters, monitored via GC-MS or HPLC.
Q. How does the structural complexity of this compound influence its characterization?
The tetracyclic framework (C₁₀H₁₄, MW 134.2182 g/mol) with fused rings and stereochemical diversity necessitates advanced techniques:
- NMR spectroscopy : ¹H and ¹³C NMR resolve stereochemistry (e.g., 1α, 2α, 4α configurations) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular formula (C₁₀H₁₄) and fragments .
- X-ray crystallography : Critical for unambiguous stereochemical assignment, though crystallization challenges exist due to low polarity.
Q. What distinguishes this compound from other polycyclic hydrocarbons?
A comparative analysis of structural analogs reveals unique features:
| Compound | Ring System | Key Differences |
|---|---|---|
| Bicyclo[5.1.0]octa-2,4-diene | Bicyclic | Reduced ring strain, simpler reactivity |
| Tricyclo[6.1.0]nona-6-ene | Tricyclic | Higher strain, electrophilic susceptibility |
| This compound | Tetracyclic | Four fused rings, distinct connectivity (7.1.0.0²⁴.0⁵⁷) |
The unique connectivity and stereochemistry (5β vs. 5α in analogs) dictate its reactivity and applications .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported reactivity data?
Discrepancies in electrophilic addition or oxidation studies may arise from stereoelectronic effects. Methodological steps:
- DFT calculations : Model frontier molecular orbitals to predict reactive sites (e.g., strained bridgehead carbons).
- MD simulations : Assess solvent effects on transition states.
- Benchmarking : Validate models against experimental kinetics (e.g., Arrhenius plots).
For example, radical stability at the 5β position may explain unexpected regioselectivity in halogenation reactions .
Q. What experimental designs are recommended to explore its potential bioactivity?
While biological data are limited, a phased approach is advised:
- In silico screening : Dock the compound against protein targets (e.g., cytochrome P450) using its 3D structure.
- In vitro assays : Test cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., fluorogenic substrates).
- Structure-activity relationships (SAR) : Modify substituents (e.g., hydroxyl groups) and compare bioactivity.
Prioritize targets based on analogs (e.g., tricyclic antidepressants or antimicrobial agents) .
Q. How can ring strain and stereochemistry be exploited in material science applications?
The compound’s strained rings (e.g., bicyclo[7.1.0] system) offer unique properties:
- Polymer precursors : Strain-driven ring-opening polymerization (ROP) could yield rigid polymers.
- Ligand design : Stereochemical diversity (5β vs. 7α) may enhance metal coordination in catalysts.
Experimental validation: - Thermal analysis : DSC to measure strain energy via exothermic ROP.
- Catalytic testing : Screen Pd or Rh complexes for cross-coupling efficiency .
Q. What strategies address challenges in crystallizing this compound for XRD analysis?
Crystallization hurdles stem from low polarity and conformational flexibility. Solutions include:
- Co-crystallization : Use halogen-bond donors (e.g., 1,4-diiodotetrafluorobenzene).
- Low-temperature XRD : Mitigate thermal motion to enhance diffraction quality.
- High-throughput screening : Test >50 solvent combinations (e.g., ether/hexane gradients).
Data Contradiction Analysis
Q. How to reconcile conflicting reports on its stability under acidic conditions?
Divergent results (e.g., decomposition vs. inertness) may arise from:
- Protonation sites : DFT calculations suggest the 9α position is more acidic.
- Experimental conditions : Trace metals in HCl may catalyze side reactions.
Resolution: - Repeat studies with rigorously purified reagents.
- Monitor intermediates via in situ IR spectroscopy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
